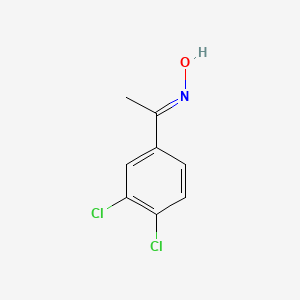

1-(3,4-Dichlorophenyl)ethan-1-one oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Oxime Conversion and Synthesis Techniques

Research highlights the application of oximes in synthetic chemistry, particularly in the conversion of oximes to their corresponding carbonyl compounds. A notable method involves the use of 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) under microwave irradiation for the chemoselective cleavage of oximes, including those related to 1-(3,4-Dichlorophenyl)ethan-1-one oxime, resulting in efficient production of carbonyl compounds (Khazaei & Manesh, 2005). This process is beneficial for synthesizing various chemicals without excessive by-products.

Chemical Reactions and Syntheses

Another significant application involves the reactions of 1-aryl-2,2-dihalogenoethanone oximes with tetrasulfur tetranitride (S4N4), leading to the synthesis of 3-aryl-4-halogeno-1,2,5-thiadiazoles (Yoon, Cho, & Kim, 1998). This reaction showcases the utility of oximes in constructing heterocyclic compounds with potential applications in materials science and pharmaceuticals.

Photolytic and Catalytic Studies

Research into the photolytic and catalytic behaviors of oxime compounds provides insights into their reactivity and potential for novel chemical transformations. Studies on the photosensitized reactions of oxime ethers reveal intricate mechanistic details, highlighting the generation of radical cations and subsequent reactions that could be harnessed for synthetic applications (de Lijser & Tsai, 2004).

Advanced Oxidation Processes

Oximes play a role in environmental chemistry through their involvement in advanced oxidation processes. The Cr(III)/Cr(VI) redox cycle, for instance, demonstrates the potential for oximes in the oxidative degradation of aqueous organic pollutants, offering a method for water purification and treatment of industrial waste (Bokare & Choi, 2011).

Molecular Structure Analysis

The study of oxime structures, including those related to 1-(3,4-Dichlorophenyl)ethan-1-one oxime, contributes to the understanding of their molecular geometry and hydrogen bonding patterns. This knowledge is crucial for designing new compounds with desired physical and chemical properties (Low et al., 2010).

特性

IUPAC Name |

(NE)-N-[1-(3,4-dichlorophenyl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-5(11-12)6-2-3-7(9)8(10)4-6/h2-4,12H,1H3/b11-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMETXBMWXOYVAN-VZUCSPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC(=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC(=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26731623 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3,4-Dichlorophenyl)ethan-1-one oxime | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2647325.png)

![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B2647330.png)

![2-Tert-butyl-4-methyl-6-(methylsulfanyl)-5-[4-(pyrazine-2-carbonyl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2647342.png)